molecular formula C7H3ClN2O2 B1424136 6-Chloro-5-cyanopicolinic acid CAS No. 53234-56-3

6-Chloro-5-cyanopicolinic acid

Cat. No. B1424136
CAS RN: 53234-56-3
M. Wt: 182.56 g/mol
InChI Key: ROPFRDWKBGCDEZ-UHFFFAOYSA-N
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Description

6-Chloro-5-cyanopicolinic acid is a chemical compound with the molecular formula C7H3ClN2O2 . It has a molecular weight of 182.57 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3ClN2O2/c8-6-4(3-9)1-2-5(10-6)7(11)12/h1-2H,(H,11,12) .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Derivatives

6-Chloro-5-cyanopicolinic acid is used as a starting material in the synthesis of various chemical derivatives. For instance, it has been employed in the creation of 2,4-diaminoquinazoline and 2,4-diaminopyrido(2,3-d)pyrimidine derivatives, which have shown potential in antitumor activities. These compounds, synthesized using this compound, exhibited significant anti-proliferative activities against selected tumor cells, such as K562 and HepG2, surpassing the effectiveness of 5-fluorouracil in some cases (邓兰青, 钟宏, & 王帅, 2014).

Photochemistry Studies

Research into the photochemistry of this compound has provided insights into its behavior under various conditions. Studies have investigated the photodehalogenation processes of 6-chloro and 6-bromopicolinic acids in water, revealing different mechanisms in water and 2-propanol-water mixtures. This research contributes to a deeper understanding of the chemical's behavior under light exposure and its potential applications in photochemical processes (F. Rollet, C. Richard, & J. Pilichowski, 2006).

Synthesis of Cardiotonic Compounds

This compound has been utilized in the synthesis of cardiotonic compounds, particularly derivatives that have shown remarkable inotropic potency. These synthesized compounds, including 5-cyano-6-morpholino-(3,4′-bipyridine)-1′-oxide, demonstrated significant positive effects in isolated guinea-pig atria and in anesthetized pigs, indicating potential applications in cardiac therapeutics (E. Klauschenz et al., 1994).

Organometallic Chemistry

In the field of organometallic chemistry, this compound has been involved in the formation of complexes with metal ions. These complexes have been studied for their equilibrium behavior in aqueous solutions and potential applications in various chemical and biological processes. Such research contributes to the understanding of metal-ligand interactions and their implications in catalysis and molecular devices (Orsolya Dömötör et al., 2017).

Development of Antitubercular Agents

This compound has also played a role in the development of antitubercular agents. Novel compounds derived from it have been evaluated for their efficacy against Mycobacterium tuberculosis, with some showing promising results as potential therapeutic agents. This research is vital in the ongoing battle against tuberculosis and related diseases (Sandeep Kumar Marvadi et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Mode of Action

Picolinic acid, a related compound, has been shown to bind to zinc finger proteins (zfps), changing their structures and disrupting zinc binding, thereby inhibiting function . It’s possible that 6-Chloro-5-cyanopicolinic acid may have a similar mode of action, but further studies are required to confirm this.

properties

IUPAC Name

6-chloro-5-cyanopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-6-4(3-9)1-2-5(10-6)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPFRDWKBGCDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700628
Record name 6-Chloro-5-cyanopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53234-56-3
Record name 6-Chloro-5-cyano-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53234-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-cyanopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-5-cyanopyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A1: While the research article doesn't delve into the specifics of why 6-chloro-5-cyanopicolinic acid resulted in lower reaction yields [], it's plausible that the chemical structure and electronic properties of this particular acid influence its reactivity in the acylation and ring-closure reactions. The presence of both chlorine and cyano groups on the pyridine ring could lead to steric hindrance or electronic effects that impact the reaction pathway and efficiency. Further investigation into the reaction mechanism and potential side reactions is needed to provide a definitive answer. This lower yield could imply a need for optimization in the synthesis process, potentially requiring modified reaction conditions, catalysts, or purification steps to enhance the yield when using this compound as a starting material.

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